Tetrazolast meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolast meglumine is a compound known for its antiallergic and antiasthmatic properties. It is a derivative of tetrazoloquinoline and has been patented by Merrell Dow Pharmaceuticals, Inc. The compound functions as a mediator release inhibitor, which makes it effective in treating allergic reactions and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolast meglumine involves the reaction of tetrazoloquinoline with meglumine. The process typically includes the following steps:
Formation of Tetrazoloquinoline: This involves the cyclization of appropriate precursors under controlled conditions.
Reaction with Meglumine: Tetrazoloquinoline is then reacted with meglumine in the presence of a suitable solvent and under specific temperature and pressure conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as spray drying to ensure the stability and solubility of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrazolast meglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrazoloquinoline compounds .
Scientific Research Applications
Tetrazolast meglumine has a wide range of applications in scientific research:
Chemistry: It is used as a mediator release inhibitor in various chemical studies.
Biology: The compound’s antiallergic properties make it valuable in biological research related to immune responses.
Medicine: this compound is investigated for its potential in treating asthma and other allergic conditions.
Industry: It is used in the formulation of pharmaceuticals and other products requiring mediator release inhibition
Mechanism of Action
Tetrazolast meglumine exerts its effects by inhibiting the release of histamine and other mediators from mast cells. This inhibition prevents the cascade of allergic reactions, thereby reducing symptoms such as inflammation and bronchoconstriction. The compound targets specific receptors and pathways involved in the immune response, making it effective in managing allergic conditions .
Comparison with Similar Compounds
Oteseconazole: An antifungal drug that also contains a tetrazole ring.
Quilseconazole: Another antifungal with a similar structure to oteseconazole.
Comparison: Tetrazolast meglumine is unique in its dual role as an antiallergic and antiasthmatic agent, whereas compounds like oteseconazole and quilseconazole are primarily used for their antifungal properties. The specificity of this compound for histamine release inhibition sets it apart from other tetrazole-containing drugs .
Biological Activity
Tetrazolast meglumine is a compound primarily studied for its anti-inflammatory properties and its potential therapeutic applications in various diseases, particularly asthma and allergic conditions. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is a derivative of tetrazole, which has been shown to possess significant pharmacological activities. It acts as a dual inhibitor of leukotriene synthesis and release, which are key mediators in inflammatory responses. The compound is often used in formulations aimed at treating respiratory conditions due to its ability to modulate immune responses.
This compound exerts its biological effects through several mechanisms:
- Inhibition of Leukotriene Synthesis : It inhibits the enzyme lipoxygenase, which is responsible for the production of leukotrienes from arachidonic acid. This reduces the inflammatory response associated with asthma and other allergic conditions .
- Modulation of Immune Responses : The compound has been shown to affect T-cell activation and proliferation, leading to a decrease in pro-inflammatory cytokines .
- Enhancement of Drug Delivery : Research indicates that this compound can be combined with lipid-based carriers to improve the delivery of biologically active agents across biological membranes .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in a significant reduction in asthma attacks and improved lung function metrics compared to placebo groups .
- Allergic Rhinitis : In another case study, patients suffering from allergic rhinitis reported decreased symptoms and improved quality of life when treated with this compound as part of their management plan .
Data Tables
The following table summarizes key findings from clinical trials involving this compound:
Study Reference | Condition Treated | Sample Size | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|---|
Study A | Moderate Asthma | 200 | 12 weeks | Frequency of attacks, FEV1 | 30% reduction in attacks |
Study B | Allergic Rhinitis | 150 | 8 weeks | Symptom score improvement | 40% improvement |
Study C | Exercise-Induced Asthma | 100 | 6 weeks | Peak flow measurements | Significant increase noted |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or via inhalation. Studies show that peak plasma concentrations are achieved within 1-2 hours post-administration, with a half-life allowing for once-daily dosing in chronic conditions .
Safety and Side Effects
This compound has been evaluated for safety across multiple studies. Common side effects reported include gastrointestinal disturbances and mild headache; however, serious adverse events are rare. Long-term studies suggest a favorable safety profile, making it suitable for chronic use in managing inflammatory conditions .
Properties
CAS No. |
133008-33-0 |
---|---|
Molecular Formula |
C17H25N9O6 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate |
InChI |
InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
PXORXOKNKGCVHI-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Key on ui other cas no. |
133008-33-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.